3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine 3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine
Brand Name: Vulcanchem
CAS No.: 1333319-74-6
VCID: VC20367593
InChI: InChI=1S/C19H11F6N/c20-18(21,22)15-6-7-16(17(9-15)19(23,24)25)14-8-13(10-26-11-14)12-4-2-1-3-5-12/h1-11H
SMILES:
Molecular Formula: C19H11F6N
Molecular Weight: 367.3 g/mol

3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine

CAS No.: 1333319-74-6

Cat. No.: VC20367593

Molecular Formula: C19H11F6N

Molecular Weight: 367.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine - 1333319-74-6

Specification

CAS No. 1333319-74-6
Molecular Formula C19H11F6N
Molecular Weight 367.3 g/mol
IUPAC Name 3-[2,4-bis(trifluoromethyl)phenyl]-5-phenylpyridine
Standard InChI InChI=1S/C19H11F6N/c20-18(21,22)15-6-7-16(17(9-15)19(23,24)25)14-8-13(10-26-11-14)12-4-2-1-3-5-12/h1-11H
Standard InChI Key XCGSZPOEPQTHRC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure combines electron-withdrawing trifluoromethyl groups with electron-rich aromatic systems, creating a polarized electronic environment. The pyridine ring’s nitrogen atom introduces basicity (pKa ≈ 4.5–5.0), while the -CF₃ groups contribute to steric bulk and hydrophobic interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₁F₆N
Molecular Weight367.3 g/mol
Exact Mass367.080 Da
LogP (Partition Coefficient)6.45
Topological Polar Surface Area12.89 Ų

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:

  • ¹H NMR (CDCl₃): Aromatic protons resonate between δ 7.1–8.1 ppm, with splitting patterns indicative of para-substituted phenyl groups .

  • ¹³C NMR: Peaks near δ 120–150 ppm correspond to aromatic carbons, while -CF₃ carbons appear as quartets (δ ~125 ppm, J = 270–280 Hz) .

Synthesis and Optimization Strategies

Iron-Catalyzed Cyclization

A scalable method involves iron-catalyzed cyclization of ketoxime acetates and aldehydes. In a representative procedure :

  • Reactants: 2,4-Bis(trifluoromethyl)aniline-derived ketoxime acetate (0.6 mmol) and benzaldehyde (0.2 mmol).

  • Catalyst: FeCl₃ (20 mol%).

  • Conditions: Toluene solvent, 140°C, argon atmosphere.

  • Yield: 70–85% after silica gel chromatography .

Table 2: Synthetic Parameters and Outcomes

ParameterValue
Reaction Temperature140°C
Catalyst Loading20 mol% FeCl₃
SolventToluene
Typical Yield70–85%

Alternative Routes

  • Nucleophilic Aromatic Substitution: 2,4-Bis(trifluoromethyl)phenyl halides react with 5-phenylpyridine derivatives under basic conditions (e.g., K₂CO₃ in DMF).

  • Cross-Coupling: Suzuki-Miyaura coupling of boronic acids with halogenated pyridines, though limited by -CF₃ group sensitivity.

Physicochemical and Thermodynamic Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its high LogP (6.45) . It is stable under inert atmospheres but may degrade via hydrolysis under strongly acidic or basic conditions.

CompoundTargetIC₅₀/EC₅₀Source
2-[4-(Trifluoromethyl)phenyl]pyridineNK1R120 nM
3-CF₃-pyridine derivativeC. trachomatis5 μM

Applications in Materials Science

Organic Electronics

The -CF₃ groups enhance electron affinity (EA ≈ 3.1 eV), making the compound suitable as an electron-transport layer in OLEDs.

Metal-Organic Frameworks (MOFs)

Coordination with Cu(I) ions produces luminescent MOFs with quantum yields up to 45%, applicable in sensing devices.

Future Research Directions

Synthetic Chemistry

  • Develop enantioselective routes for chiral derivatives.

  • Optimize microwave-assisted synthesis to reduce reaction times .

Biological Studies

  • Conduct in vivo toxicity and pharmacokinetic profiling.

  • Explore synergistic effects with existing antibiotics.

Materials Innovation

  • Engineer derivatives with tunable bandgaps for photovoltaic applications.

  • Investigate mechanochromic properties for stress-sensitive coatings.

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